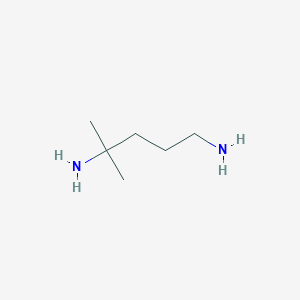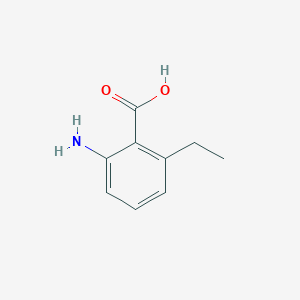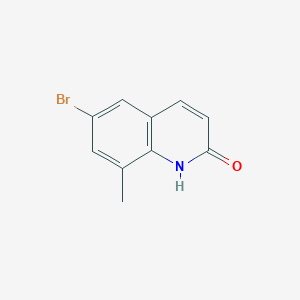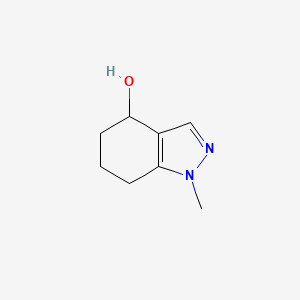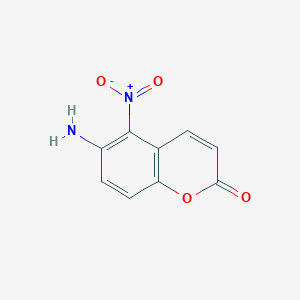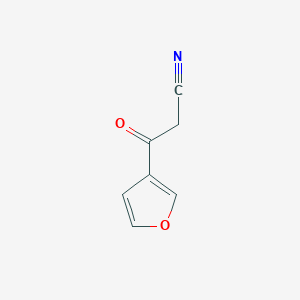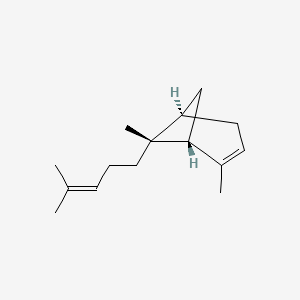
2-Amino-N-cyclohexylpropanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that utilize different starting materials and reaction mechanisms. For instance, the synthesis of enantiomerically pure amino diesters from cycloheptadiene involves an acylnitroso Diels-Alder reaction, which is a key step in producing amino-differentiated diaminopimelic acid (DAP) and its analogues . Another example is the enantioselective synthesis of a cyclohexyl-containing amino acid derivative starting from a dihydroxylation product, which is then converted into a sulfate using sulfuryl chloride . These methods highlight the importance of stereochemistry and the use of protecting groups in the synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using techniques such as X-ray diffraction, IR, NMR spectroscopy, and mass spectrometry. For example, the crystal structure of a benzyl-amino-N-cyclohexylpropanamide derivative was elucidated using single-crystal X-ray diffraction, which revealed the role of the tropone oxygen atom in stabilizing the solid-state molecular structure through intramolecular contacts . Such structural analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule and its potential interactions in biological systems.
Chemical Reactions Analysis
The chemical reactions involving related compounds can lead to the formation of novel structures with interesting properties. For instance, the condensation of 2-amino-3-ethoxycarbonyl-1-azaazulene with formamide resulted in an unexpected pyrrolo-pyrimidine compound, which was further investigated for its tautomerism . Additionally, the synthesis of non-amino acid angiotensin-converting enzyme inhibitors involved the design of monoamidic derivatives of cyclohexanedicarboxylic acids, demonstrating the potential for creating new therapeutic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures and the functional groups present. For example, the presence of a hydroxamic group in the cyclohexane series of ACE inhibitors significantly increased their potency, indicating the importance of functional group modifications in enhancing biological activity . Furthermore, the development of a one-pot synthesis for trifluoro-methyl-N-phenylpropanamide derivatives showcases the practicality and scalability of synthetic methods that can affect the physical properties, such as solubility and stability, of the final product .
Wissenschaftliche Forschungsanwendungen
Antiradiation Drug Research
- 2-Aminoethanethiol hydrobromide derivatives, similar in structure to 2-Amino-N-cyclohexylpropanamide hydrochloride, were prepared and tested as potential antiradiation drugs. The oxidation of 2-aminoethanethiol hydrochloride was described as an applicable method for preparing large quantities of related compounds (Johnston & Gallagher, 1961).
Polymer Chemistry
- The study of cationic poly(N-isopropylacrylamide) (NIPAM) copolymer latexes involved the use of a similar compound, 2-aminoethyl-methacrylate hydrochloride. This research highlighted the role of such compounds in polymerization kinetics and particle nucleation, emphasizing their importance in polymer chemistry (Meunier, Elaissari, & Pichot, 1995).
Anticancer Agent Design
- Functionalized amino acid derivatives, similar to 2-Amino-N-cyclohexylpropanamide hydrochloride, have been synthesized and evaluated for in vitro cytotoxicity against human cancer cell lines, demonstrating their potential use in designing new anticancer agents (Kumar et al., 2009).
Medicinal Chemistry Intermediates
- N-substituted cyclohex-3-enamines, starting from compounds like trans-4-aminocyclohexanol hydrochloride, show the role of these compounds as intermediates in medicinal chemistry. This research emphasizes their potential in drug development and cost-effectiveness (Álvarez-Pérez & Marco-Contelles, 2009).
Crystallography and Structural Chemistry
- The crystal structure of a compound structurally related to 2-Amino-N-cyclohexylpropanamide hydrochloride was studied, underlining the importance of such compounds in understanding solid-state molecular structures (Ramazani et al., 2015).
Anesthetic Application in Pediatrics
- CI-581, a compound structurally related to 2-Amino-N-cyclohexylpropanamide hydrochloride, was used as a short-acting anesthetic in pediatric care, highlighting its potential application in medical treatments (Wilson, Nichols, & McCoy, 1967).
Organocatalysis
- The synthesis and characterisation of N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides, related to 2-Amino-N-cyclohexylpropanamide hydrochloride, were explored for potential use as enantioselective organocatalysts (Panov et al., 2011).
Drug Synthesis and Characterization
- Research on the synthesis and characterisation of N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides and pyrrolidin-2-yl-4,5-dihydro-1H-imidazol-5-ones shows the potential of compounds like 2-Amino-N-cyclohexylpropanamide hydrochloride in drug development and analysis (Panov et al., 2011).
Immunology and Pharmacology
- The synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols, structurally related to 2-Amino-N-cyclohexylpropanamide hydrochloride, for immunosuppressive activity demonstrate its potential application in the field of immunology and pharmacology (Kiuchi et al., 2000).
Eigenschaften
IUPAC Name |
2-amino-N-cyclohexylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-7(10)9(12)11-8-5-3-2-4-6-8;/h7-8H,2-6,10H2,1H3,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGVPOPQJGLXBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-cyclohexylpropanamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



